

Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-19

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Compound of Interest

Compound Name: Flt3-IN-19

Cat. No.: B10857974

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Introduction

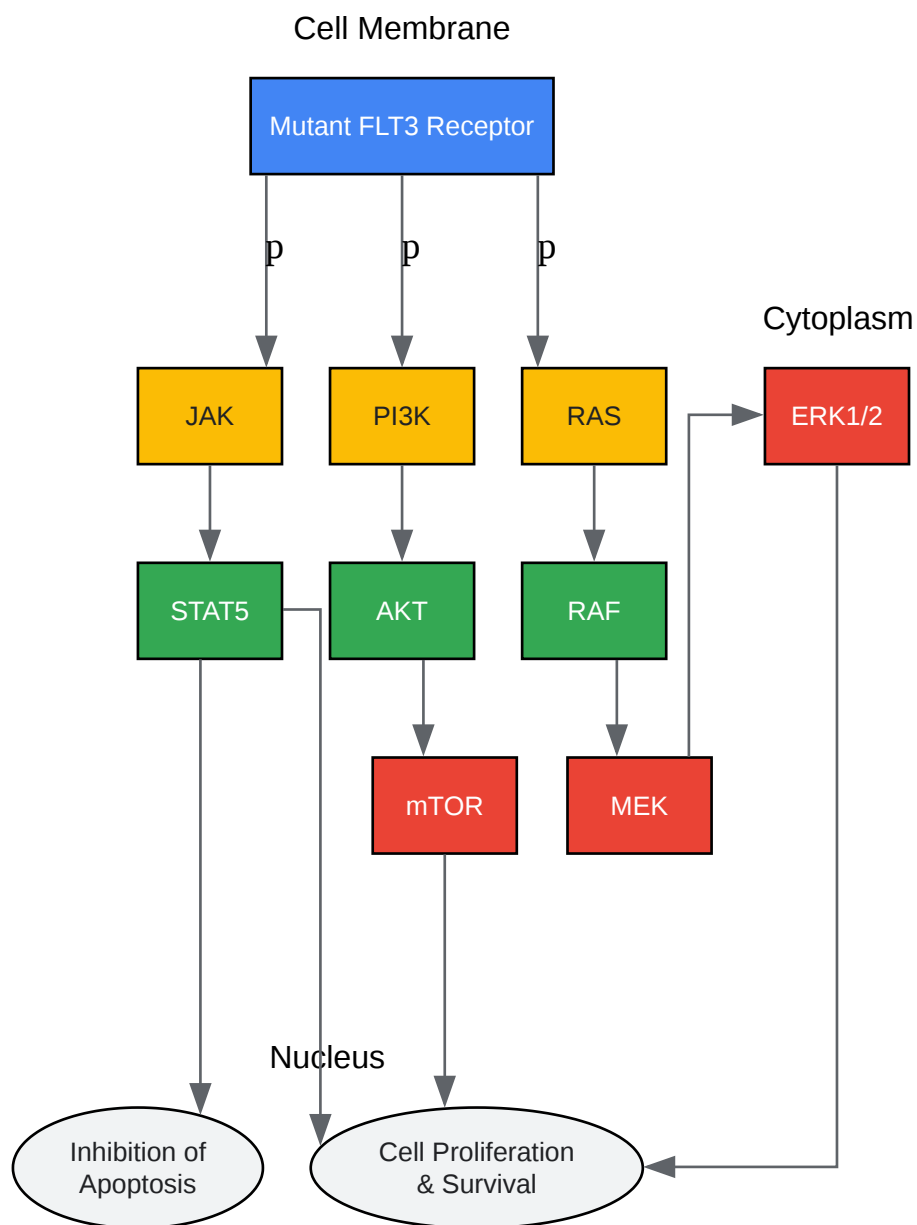
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells.[1]

Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of **Flt3-IN-19** in preclinical models of AML. Due to the limited availability of specific in vivo data for **Flt3-IN-19**, the protocols and quantitative data presented herein are based on established methodologies and results from studies of highly similar and well-characterized FLT3 inhibitors, such as CHMFL-FLT3-122 and gilteritinib.[3][4]

Key Signaling Pathway: FLT3 and Downstream Effectors

Constitutive activation of FLT3 mutants triggers several downstream signaling cascades critical for leukemic cell proliferation and survival, primarily the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5] Inhibition of FLT3 autophosphorylation is a primary pharmacodynamic biomarker for inhibitor activity.[5]

FLT3 Signaling Pathway in AML

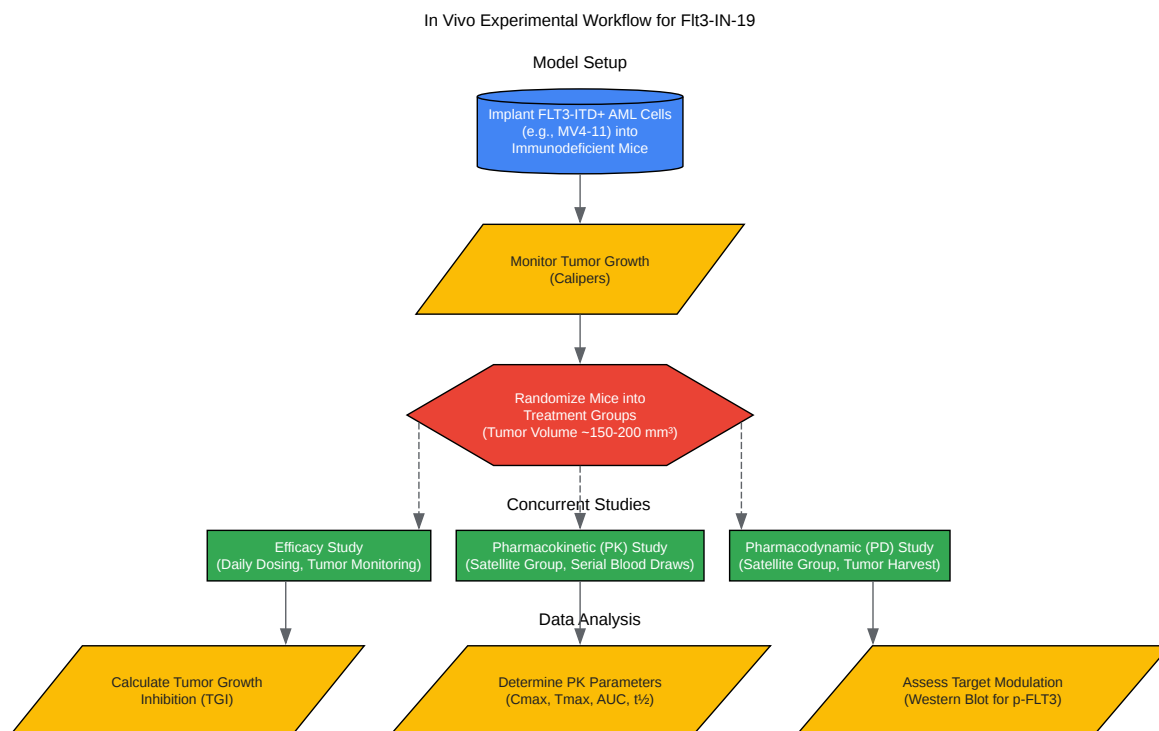


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FLT3 signaling pathway and downstream effectors.

In Vivo Experimental Design: Efficacy, PK, and PD Studies

A comprehensive in vivo evaluation of **Flt3-IN-19** involves establishing a robust xenograft model, followed by systematic assessment of the compound's anti-tumor activity, pharmacokinetic profile, and its effect on the target signaling pathway.



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Workflow for in vivo evaluation of **Flt3-IN-19**.

Experimental Protocols

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors the FLT3-ITD mutation.

Materials:

- Human AML cell line (MV4-11)
- Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
- Sterile PBS
- Matrigel (optional)
- Syringes and needles (27G)
- Digital calipers

Procedure:

- **Cell Preparation:** Culture MV4-11 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Centrifuge and resuspend the cell pellet in sterile PBS at a concentration of 50×10^6 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
- **Implantation:** Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- **Tumor Monitoring:** Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
- **Tumor Volume Calculation:** Calculate tumor volume (V) using the formula: $V = (L \times W^2) / 2$.
- **Randomization:** When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

In Vivo Efficacy Study Protocol

Materials:

- **Flt3-IN-19**

- Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)
- Oral gavage needles
- Digital calipers and animal scale

Procedure:

- Dosing Preparation: Prepare **Flt3-IN-19** in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 6, 10 mg/kg).[3]
- Administration: Administer **Flt3-IN-19** or vehicle to the respective groups via oral gavage once daily for 21-28 days.[3]
- Monitoring: Measure tumor volume and body weight twice weekly throughout the study. Monitor animal health daily.
- Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or at the end of the treatment period.
- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage on the final day of treatment using the formula:
 - $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100\%$.[6]

Pharmacokinetic (PK) Study Protocol

Materials:

- **Flt3-IN-19**
- Satellite group of tumor-bearing mice
- Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
- Centrifuge and equipment for plasma separation

- LC-MS/MS system for bioanalysis

Procedure:

- Dosing: Administer a single oral dose of **Flt3-IN-19** to a satellite group of mice.
- Blood Sampling: Collect blood samples (~50-100 µL) via an appropriate method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).^[7]
- Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **Flt3-IN-19** in plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate key pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to C_{max}), AUC (area under the curve), and t_{1/2} (half-life), using appropriate software.

Pharmacodynamic (PD) Biomarker Analysis Protocol

Materials:

- **Flt3-IN-19** treated and control tumor-bearing mice
- Surgical tools for tumor excision
- Flash-freezing supplies (liquid nitrogen)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE and Western blot equipment
- Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-Actin.^{[1][8]}

- HRP-conjugated secondary antibodies
- Chemiluminescence substrate and imaging system

Procedure:

- **Tumor Collection:** At a specified time point after the final dose (e.g., 2-4 hours), euthanize a satellite group of mice from the efficacy study.
- **Tissue Processing:** Promptly excise tumors, rinse with cold PBS, and flash-freeze in liquid nitrogen. Store at -80°C.
- **Protein Extraction:** Homogenize frozen tumor tissue in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**
 - Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply a chemiluminescence substrate.
- **Imaging and Analysis:** Capture the signal using a digital imaging system. Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Quantitative Data Summary

The following tables present representative data from preclinical studies of potent and selective FLT3 inhibitors, which can be used as a benchmark for evaluating **Flt3-IN-19**.

Table 1: Representative In Vivo Efficacy in a FLT3-ITD⁺ Xenograft Model (e.g., Gilteritinib in MV4-11 Model)[3]

Treatment Group (Oral, Once Daily for 28 days)	Dose (mg/kg)	Mean Tumor Volume on Day 28 (mm ³)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	-	1850 ± 210	-
Flt3-IN-19 (Representative)	1	685 ± 95	63%
Flt3-IN-19 (Representative)	3	370 ± 68	80%
Flt3-IN-19 (Representative)	6	130 ± 45	93%
Flt3-IN-19 (Representative)	10	0 (Complete Regression)	100%

Table 2: Representative Single-Dose Pharmacokinetic Parameters in Mice (Oral)[7]

Compound	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t _{1/2} (hr)
FLT3 Inhibitor (e.g., Quizartinib)	1	~150-200	2	~1200-1500	~4-6
Active Metabolite (e.g., AC886)	-	~50-80	6	~800-1000	~8-12

Table 3: Representative Pharmacodynamic Biomarker Modulation in Xenograft Tumors[3]

Treatment Group	Dose (mg/kg)	Time Point	p-FLT3 Inhibition (%)	p-STAT5 Inhibition (%)
Flt3-IN-19 (Representative)	10	4 hours post-dose	>90%	>85%
Flt3-IN-19 (Representative)	10	24 hours post-dose	>80%	>75%

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